molecular formula C16H16N2O2 B565357 10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester CAS No. 1071504-73-8

10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester

Cat. No.: B565357
CAS No.: 1071504-73-8
M. Wt: 268.316
InChI Key: CKACMLVOCNHQTL-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-pyrido: 2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is an intermediate in the preparation of Mirtazapine Impurity C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, as an intermediate in pharmaceutical synthesis, it may undergo further chemical transformations to produce the final active pharmaceutical ingredient .

Comparison with Similar Compounds

Uniqueness: 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and applications. Its role as an intermediate in the synthesis of Mirtazapine Impurity C highlights its importance in pharmaceutical research and production .

Properties

IUPAC Name

ethyl 6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)14-13-8-4-3-6-11(13)10-12-7-5-9-17-15(12)18-14/h3-9,14H,2,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKACMLVOCNHQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721203, DTXSID201128346
Record name Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071504-75-0, 1071504-73-8
Record name 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071504-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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